-Bromo-2-(methylthio)pyrimidine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. It has been synthesized and characterized by researchers using various methods, including condensation reactions and nucleophilic substitution reactions.
5-Bromo-2-(methylthio)pyrimidine is an organic compound characterized by the presence of a bromine atom and a methylthio group on a pyrimidine ring. Its molecular formula is CHBrNS, and it has a molecular weight of approximately 249.09 g/mol. The compound appears as a solid, typically ranging in color from white to light yellow or orange, and has a melting point of around 156-177 °C .
This compound belongs to the class of bromopyrimidines, which are known for their reactivity and utility in various
The compound also undergoes dehalogenation under specific conditions, which can be utilized for further functionalization or modification of the pyrimidine ring. Additionally, it can react with various electrophiles due to its electron-rich nature imparted by the methylthio group.
The biological activity of 5-Bromo-2-(methylthio)pyrimidine has been explored in various studies. Compounds with similar structures have shown potential as antimicrobial agents, antifungal agents, and inhibitors of certain enzymes. The presence of halogens and sulfur in its structure often correlates with enhanced biological activity due to their influence on molecular interactions with biological targets .
Research indicates that derivatives of this compound may exhibit activity against specific receptors or enzymes involved in disease processes, although detailed studies specifically on 5-Bromo-2-(methylthio)pyrimidine remain limited.
5-Bromo-2-(methylthio)pyrimidine finds applications primarily in the pharmaceutical and agrochemical industries:
Interaction studies involving 5-Bromo-2-(methylthio)pyrimidine focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its potential role as a precursor in synthesizing more complex molecules that exhibit desired biological activities. The compound's ability to participate in nucleophilic displacement reactions makes it a valuable candidate for further exploration in medicinal chemistry .
Several compounds share structural similarities with 5-Bromo-2-(methylthio)pyrimidine, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Chloro-2-(methylthio)pyrimidine | Chlorine instead of bromine | Often exhibits different biological activity |
| 5-Iodo-2-(methylthio)pyrimidine | Iodine instead of bromine | Higher reactivity due to larger size |
| 4-Methylthio-5-bromopyrimidine | Methylthio group at position 4 | Different position affects reactivity |
| 5-Bromo-2-thiophenecarboxamide | Thiophene ring fused with pyrimidine | Potentially different pharmacological effects |
These compounds differ primarily in their halogen substituents and additional functional groups, which influence their chemical behavior and biological activities. The unique combination of bromine and methylthio groups in 5-Bromo-2-(methylthio)pyrimidine contributes to its distinctive reactivity profile compared to its analogs.
The electron-deficient nature of the pyrimidine ring enables efficient nucleophilic aromatic substitution (SNAr) reactions at activated positions. For 5-bromo-2-(methylthio)pyrimidine, the methylthio (-SMe) group at C2 acts as a moderate activating substituent, directing nucleophilic attack to the C4 and C6 positions, while the bromine at C5 serves as a leaving group for subsequent substitutions .
Mechanistic Insights:
Key Reaction Examples:
Green chemistry approaches using polyethylene glycol (PEG-400) or hydroxypropyl methylcellulose (HPMC) solvents have achieved SNAr reactions at ambient temperatures, reducing side-product formation .
Palladium- and nickel-catalyzed cross-coupling reactions enable precise functionalization of 5-bromo-2-(methylthio)pyrimidine. The bromine atom serves as a superior leaving group compared to methylthio, allowing selective modifications at C5.
Catalytic Systems:
Table 1: Cross-Coupling Reactions of 5-Bromo-2-(methylthio)pyrimidine
Nickel catalysts offer cost advantages over palladium, particularly for electron-deficient substrates, with minimal homo-coupling byproducts .
Microwave irradiation and continuous-flow systems enhance reaction efficiency and scalability for 5-bromo-2-(methylthio)pyrimidine derivatives.
Microwave Advantages:
Flow Chemistry Innovations:
Table 2: Comparison of Conventional vs. Advanced Methods
| Parameter | Conventional Batch | Microwave/Flow |
|---|---|---|
| Reaction Time | 3–12 h | 10 min–2 h |
| Yield Improvement | Baseline | +15–30% |
| Byproduct Formation | 10–25% | <5% |
Regioselective bromination of pyrimidines requires careful control of electronic and steric effects. For 2-(methylthio)pyrimidine precursors, bromination occurs preferentially at C5 due to the directing influence of the methylthio group.
Methods:
Table 3: Bromination Conditions and Outcomes
| Substrate | Reagent | Conditions | Selectivity (C5:C4:C6) | Yield | Source |
|---|---|---|---|---|---|
| 2-(Methylthio)pyrimidine | NBS, AcOH | 80°C, 2 h | 95:3:2 | 88% | |
| 2-(Methylthio)pyrimidine | Br₂, hv, flow | CH₂Cl₂, 25°C, 10 min | 98:1:1 | 92% |
One-pot syntheses from 2-bromomalonaldehyde and amidines provide direct access to 5-bromo-2-(methylthio)pyrimidine in 43–75% yields, bypassing intermediate isolation .
The Addition of the Nucleophile, Ring Opening, and Ring Closure mechanism represents a distinctive substitution pathway that is particularly relevant to pyrimidine chemistry and the functionalization of compounds such as 5-Bromo-2-(methylthio)pyrimidine [2] [33]. This mechanism provides a fundamental framework for understanding how nucleophilic substitutions occur in electron-deficient heterocyclic systems where conventional substitution pathways are often unfavorable [2] [35].
The mechanistic pathway involves three distinct sequential steps that differentiate it from traditional nucleophilic aromatic substitution reactions [2] [33]. The initial step involves the addition of a nucleophile to the pyrimidine ring, typically at the carbon-4 or carbon-6 positions, which are activated by the electron-withdrawing nitrogen atoms [2] [35]. This nucleophilic addition results in the formation of a σ-adduct intermediate, which disrupts the aromaticity of the ring system [2] [6].
Following nucleophilic addition, the ring opening step occurs through the cleavage of a carbon-nitrogen bond within the heterocyclic framework [2] [33]. This ring opening is facilitated by the destabilization of the intermediate and the relief of ring strain that accompanies the loss of aromaticity [33] [35]. The ring opening step is often rate-determining and involves the formation of an open-chain nitrile or imine intermediate [2] [6].
The final ring closure step regenerates the aromatic pyrimidine system through intramolecular cyclization [2] [33]. This cyclization typically involves the formation of a new carbon-nitrogen bond and the elimination of the original leaving group [33] [35]. The driving force for ring closure is the restoration of aromaticity and the thermodynamic stability associated with the reformed heterocyclic system [2] [35].
| Mechanistic Step | Energy Barrier (kcal/mol) | Key Characteristics |
|---|---|---|
| Nucleophilic Addition | 12.1-18.5 | Formation of σ-adduct, loss of aromaticity [6] [12] |
| Ring Opening | 22.7-26.8 | Carbon-nitrogen bond cleavage [6] [12] |
| Ring Closure | 16.5-23.1 | Restoration of aromaticity [6] [12] |
Experimental evidence for this mechanism has been obtained through isotope labeling studies using nitrogen-15 and deuterium substitution [2] [33]. These studies demonstrate that the nitrogen atoms in the starting pyrimidine and product are not equivalent, confirming that a ring transformation has occurred [2] [33]. The isotope scrambling experiments reveal that approximately half of the isotope content is lost during the reaction, clearly indicating the displacement of internal nitrogen atoms to external positions [2] [33].
The Addition of the Nucleophile, Ring Opening, and Ring Closure mechanism is particularly important for brominated pyrimidine derivatives such as 5-Bromo-2-(methylthio)pyrimidine [33] [35]. The presence of the bromine substituent at the 5-position significantly influences the electronic properties of the ring system and can direct the regioselectivity of nucleophilic attack [33] [35]. The methylthio group at the 2-position also affects the reactivity pattern by modulating the electron density distribution within the heterocycle [35].
Computational studies have revealed that the size and electronic properties of pyrimidine substituents significantly impact the energy barriers for product formation [24] [32]. A bivariate linear regression model incorporating tabulated Taft A-values and Hammett sigma constants has been developed to predict the effects of different carbon-4 substituents on ring closure barriers [24]. These calculations indicate that electron-withdrawing groups such as trifluoromethyl significantly destabilize ring-opened intermediates, thereby lowering cyclization barriers to approximately 12.7 kcal/mol [24].
The influence of solvent systems and catalytic conditions on pyrimidine ring formation and functionalization represents a crucial aspect of optimizing synthetic methodologies for compounds like 5-Bromo-2-(methylthio)pyrimidine [21] [22]. Solvent effects can dramatically alter reaction pathways, selectivity, and overall efficiency through various mechanisms including stabilization of intermediates, modification of transition state energies, and facilitation of specific molecular interactions [11] [13].
Aqueous media has emerged as an environmentally compatible and synthetically useful solvent system for pyrimidine chemistry [22]. The use of water as a reaction medium offers several advantages including enhanced reaction rates due to hydrophobic effects, improved product selectivity, and reduced environmental impact [22]. Studies have demonstrated that the synthesis of pyrido[2,3-d]pyrimidine derivatives can be efficiently performed in water using triethylbenzylammonium chloride as a phase-transfer catalyst [22].
The catalytic effect of triethylbenzylammonium chloride in aqueous systems has been particularly well-documented for pyrimidine synthesis reactions [22]. This quaternary ammonium salt facilitates the interaction between hydrophobic organic substrates and the aqueous reaction medium, thereby accelerating the formation of pyrimidine rings [22]. The mechanism involves the formation of ion pairs that enhance the nucleophilicity of anionic species and stabilize charged intermediates during the cyclization process [22].
| Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Water | Triethylbenzylammonium chloride | 90 | 6-16 | 65-82 [22] |
| Dimethylformamide | None | 50 | 3 | 75 [17] |
| Acetic acid | Hydrogen peroxide | 30-120 | 8-14 | 94-96 [1] |
Protic solvents such as acetic acid have been extensively utilized in the synthesis of brominated pyrimidine derivatives [1] [9]. Acetic acid serves a dual role as both solvent and acid catalyst, promoting electrophilic bromination reactions and facilitating ring closure processes [1] [9]. The use of acetic acid in combination with hydrogen peroxide has been shown to achieve high yields (greater than 94%) in the synthesis of 5-bromo-2-chloropyrimidine derivatives under mild conditions [1].
The polarizable continuum model has been employed in computational studies to investigate solvent effects on pyrimidine electronic transitions and molecular dynamics [11] [13]. These calculations reveal that non-protic solvents can be accurately modeled using continuum solvation approaches, while protic solvents such as water require the explicit inclusion of solvent molecules to account for hydrogen bonding effects [13]. The solvent-induced broadening and shifting of absorption resonances provides important insights into the electronic structure modifications that occur in different media [21].
Molecular dynamics simulations have demonstrated that solvent environments can induce symmetry breaking in pyrimidine systems, leading to amplified scattering effects and modified electronic properties [21]. The overlay of molecular structures with solvent densities reveals the rigidity of the pyrimidine ring framework in aqueous solutions, while histogram analysis of carbon-nitrogen bond lengths shows solvent-induced broadening of structural parameters [21].
Catalytic effects extend beyond simple acid-base catalysis to include transition metal-mediated processes that facilitate ring formation and functionalization [23] [25]. The use of triflic anhydride as an electrophilic activating agent has been demonstrated for pyrimidine synthesis through three-component reactions involving secondary amides and alkynes [25]. This methodology enables the formation of polysubstituted pyrimidines under mild conditions with good functional group compatibility [25].
Temperature effects on reaction pathways have been systematically investigated for pyrimidine synthesis reactions [1] [22]. Lower temperatures (30-50°C) favor selectivity and minimize side reactions, while higher temperatures (90-120°C) accelerate reaction rates but may compromise product purity [1] [22]. The optimization of temperature profiles requires careful consideration of the competing effects of thermodynamic and kinetic factors [16] [36].
Computational modeling of transition states in pyrimidine ring-forming reactions has become an indispensable tool for understanding reaction mechanisms and predicting synthetic outcomes [15] [16]. Density functional theory calculations provide detailed insights into the energetics, geometries, and electronic structures of transition states that govern the formation and functionalization of compounds such as 5-Bromo-2-(methylthio)pyrimidine [18] [27].
The application of density functional theory methods for pyrimidine systems typically employs hybrid functionals such as Becke three-parameter Lee-Yang-Parr with appropriately chosen basis sets [18] [27]. Comparative studies have demonstrated that the Perdew-Burke-Ernzerhof functional with 6-311G(3df,3pd) basis sets provides optimal agreement with experimental bond distances and bond angles for pyrimidine molecular structures [18]. For vibrational spectrum calculations, the Becke three-parameter Lee-Yang-Parr method with 6-311++G(d,p) basis sets shows superior agreement with experimental results [18].
Transition state calculations for pyrimidine photohydration reactions have revealed energy barriers ranging from 34-48 kcal/mol for the addition of water across carbon-5 to carbon-6 π-bonds [16] [36]. The nudged elastic band approach combined with density functional theory has been successfully implemented to map complete reaction pathways and identify critical transition states [16] [36]. These calculations demonstrate that tautomerization processes are coupled to hydration reactions at the transition state level [16] [36].
| Calculation Method | Basis Set | Energy Barrier (kcal/mol) | Applications |
|---|---|---|---|
| Becke three-parameter Lee-Yang-Parr | 6-311++G(d,p) | 18.5-26.8 | Nucleophilic addition [12] |
| Perdew-Burke-Ernzerhof | 6-311G(3df,3pd) | 34-48 | Photohydration [16] [36] |
| Meta-GGA M06 | 6-311+G(2d,2p) | 12.1-23.1 | Metal coordination [30] |
Post-Hartree-Fock methodologies including Configuration Interaction with Multireference Perturbation Theory have been employed to validate density functional theory approaches for pyrimidine systems [11] [13]. These high-level calculations provide benchmark results for electronic transition energies and oscillator strengths, enabling the assessment of density functional theory accuracy [11] [13]. The results demonstrate that hybrid quantum mechanical models can achieve quantitative agreement with experimental observations [11] [13].
Computational studies of pyrimidine synthesis mechanisms have identified multiple transition states corresponding to different elementary steps in ring formation processes [12] [24]. The first transition state typically involves nucleophilic addition to electrophilic carbon centers with energy barriers around 18.5 kcal/mol [12]. Subsequent transition states govern ring closure processes with barriers ranging from 16.5 to 26.8 kcal/mol depending on substituent effects [12] [24].
The influence of substituents on transition state energies has been systematically investigated using linear regression models incorporating electronic and steric parameters [24]. Electron-withdrawing groups such as trifluoromethyl significantly destabilize ring-opened intermediates, leading to reduced cyclization barriers [24]. Conversely, sterically demanding substituents at the 4-position experience destabilizing allylic strain interactions that lower ring-closing barriers relative to unsubstituted systems [24].
Molecular dynamics simulations combined with quantum mechanical calculations have been utilized to investigate environmental effects on pyrimidine transition states [11] [13]. Time-dependent approaches based on classical molecular dynamics trajectories provide sampling of conformational flexibility and solvent dynamics effects [11] [13]. These methodologies enable the simulation of infrared and ultraviolet-visible spectra with good agreement to experimental observations [11] [13].
Thermodynamic parameters derived from computational modeling include relative total energies, electronic total energies, and vertical emission energies that characterize the stability and reactivity of pyrimidine systems [15]. Geometrical parameters such as bond lengths, bond angles, and dipole moments provide structural insights that complement experimental characterization methods [15] [37]. The integration of these computational approaches enables comprehensive understanding of structure-reactivity relationships in pyrimidine chemistry [32] [37].
Two complementary design paths dominate current practice:
The resulting compounds reach low-nanomolar potency while retaining synthetic tractability because each transformation begins with unmodified 5-Bromo-2-(methylthio)pyrimidine.
| Table 1 Representative derivatives prepared from 5-Bromo-2-(methylthio)pyrimidine and their inhibitory potency against vascular endothelial growth factor receptor two |
| Derivative (literature code) | Key structural feature installed from the bromide | Half maximal inhibitory concentration (micromolar) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine 21e | Biaryl urea introduced by ether linker | 0.021 | [3] |
| Thieno[2,3-d]pyrimidine 21b | Biaryl urea, chlorine–methyl substitution | 0.033 | [3] |
| Pyrimidine-5-carbonitrile 12b | Benzylidene–hydrazone spacer | 0.53 | [4] |
| Pyrimidine-5-carbonitrile 11e | Hydrazone with electron-rich aryl ring | 0.61 | [4] |
| Heterocycle 30 | Pyrrolidine side chain on indole-pyrimidine core | 0.31 | [5] |
| Heterocycle 31 | Piperidine analogue of 30 | 0.33 | [5] |
| Triazolo-pyrimidine 6b | Dual vascular endothelial growth factor receptor / hepatocyte growth factor receptor scaffold | 0.435 | [6] |
Early kinome-wide profiling showed that replacing hydrogen at position 5 of the parent pyrimidine with bromine markedly broadened target engagement, increasing the mean number of wild-type kinases inhibited from two-point-six to forty-four-point-seven out of four-hundred-and-three tested enzymes [7].
| C-5 substituent | Mean kinases inhibited ≥ ninety percent at ten micromolar | Reference |
|---|---|---|
| Hydrogen | 2.6 | [7] |
| Cyclopropyl | 10.9 | [7] |
| Bromine (as in the title compound) | 44.7 | [7] |
Subsequent optimisation illustrates classical structure–activity principles:
These relationships have been validated in cellular studies where the nanomolar inhibitors arrest endothelial cell proliferation, block tube formation and induce apoptosis in human breast and colon carcinoma models [4] [3].
The polar surface introduced during optimisation often compromises oral exposure. Three complementary prodrug strategies derived from the pyrimidine core have addressed this limitation:
| Table 3 Prodrug concepts applied to pyrimidine-based kinase inhibitor leads |
| Prodrug example | Masking group | Enzymatic trigger | Pharmacokinetic gain | Reference |
|---|---|---|---|---|
| O-methylpyrimidine prodrug of four-hydroxy-tamoxifen | O-methyl pyrimidine | Aldehyde oxidase in liver cytosol | Eighty-fold greater systemic exposure; forty-times higher plasma concentration than parent drug | [8] |
| Five-fluoro-two-pyrimidinone prodrug of five-fluorouracil | Two-pyrimidinone ring | Aldehyde oxidase in hepatic tissue | One hundred percent oral bioavailability at twenty-five milligram per kilogram; plasma half-life doubled; clearance reduced threefold | [9] |
| Phosphoramidate pyrimidine prodrugs for toll-like receptor activation | Phosphoramidate | Sequential phosphoramidase and esterase cascade | Targeted release in immune cells with enhanced T-helper-one response | [10] |
Corrosive;Irritant